molecular formula C6H6BrNO2S B6239225 methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate CAS No. 2361643-75-4

methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate

Cat. No.: B6239225
CAS No.: 2361643-75-4
M. Wt: 236.09 g/mol
InChI Key: JMWJNZIEMFLCLA-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is a brominated thiazole derivative featuring a bromomethyl (-CH₂Br) substituent at position 4 and a methyl ester (-COOCH₃) group at position 5 of the heterocyclic thiazole ring. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, widely utilized in medicinal chemistry and agrochemical synthesis due to their bioisosteric properties and metabolic stability. The bromomethyl group in this compound serves as a reactive site for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2361643-75-4

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(2-7)3-8-11-5/h3H,2H2,1H3

InChI Key

JMWJNZIEMFLCLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NS1)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Reduction of Ester to Hydroxymethyl Intermediate

The reduction of methyl 4-methylthiazole-5-carboxylate to 4-(hydroxymethyl)thiazole-5-carboxylate is a critical step in some synthetic routes. As demonstrated in Patent CA2483482A1, sodium borohydride (NaBH₄) in the presence of aluminum chloride (AlCl₃) effectively reduces the ester to a hydroxymethyl group. This reaction is conducted in solvents such as monoglyme or tetrahydrofuran (THF) at temperatures ranging from −20°C to 90°C.

Table 1: Reduction Conditions and Yields

Starting MaterialReagentsSolventTemperatureYield (%)Purity (%)
Methyl 4-methylthiazole-5-carboxylateNaBH₄, AlCl₃Monoglyme0–25°C55–6097–98
Ethyl 4-methylthiazole-5-carboxylateNaBH₄, AlCl₃THF15–25°C58–6296–97

Bromination of Hydroxymethyl to Bromomethyl Group

The hydroxymethyl intermediate is converted to the bromomethyl derivative using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For example, treating 4-(hydroxymethyl)thiazole-5-carboxylate with PBr₃ in dichloromethane at 0–5°C achieves near-quantitative conversion. Side products like dibrominated compounds are minimized by maintaining low temperatures and stoichiometric control.

Table 2: Bromination Optimization Parameters

Brominating AgentSolventTemperatureReaction TimeYield (%)
PBr₃Dichloromethane0–5°C2 h92
HBr (48% aq.)Acetic acid25°C6 h85

Direct Bromination of Methylthiazole Carboxylates

An alternative single-step method involves direct bromination of the methyl group in methyl 4-methylthiazole-5-carboxylate. Radical bromination using NBS and azo initiators like AIBN (azobisisobutyronitrile) in carbon tetrachloride (CCl₄) achieves selective monobromination. This method avoids intermediate steps but requires rigorous exclusion of moisture to prevent ester hydrolysis.

Table 3: Direct Bromination Conditions

Brominating AgentInitiatorSolventTemperatureYield (%)
NBSAIBNCCl₄80°C78
Br₂LightCCl₄25°C65

Analytical Characterization and Quality Control

Critical quality attributes for this compound include purity, bromine content, and residual solvents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals for the bromomethyl group (δ 4.5–4.7 ppm in ¹H NMR) and ester carbonyl (δ 165–170 ppm in ¹³C NMR).

Industrial-Scale Process Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. The NaBH₄/AlCl₃ reduction system, while efficient, generates hydrogen gas, necessitating explosion-proof equipment . Bromination with PBr₃, though high-yielding, requires careful handling due to its corrosive nature. Recent advancements explore catalytic bromination methods using HBr and hydrogen peroxide, which produce water as the only byproduct, enhancing environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several key chemical transformations due to its reactive bromomethyl group and heterocyclic thiazole core:

1.1. Nucleophilic Substitution
The bromomethyl group (-CH₂Br) acts as a good leaving group, enabling nucleophilic attack by various reagents:

  • Amines : Reaction with primary/secondary amines (e.g., aniline, ethylamine) replaces the bromine with amino groups.

  • Thiols : Substitution with thiols generates thioether derivatives.

  • Alkoxides : Alcoholic nucleophiles (e.g., methoxide, ethoxide) form ether linkages.

1.2. Oxidation and Reduction
The thiazole ring can participate in redox reactions:

  • Oxidation : Agents like hydrogen peroxide or m-chloroperbenzoic acid may oxidize the ring or functional groups.

  • Reduction : Lithium aluminum hydride or sodium borohydride could reduce the carboxylate ester to an alcohol or amine.

1.3. Coupling Reactions
The bromomethyl group enables cross-coupling under catalytic conditions:

  • Suzuki Coupling : Palladium catalysts facilitate bond formation with boronic acids.

  • Heck Reaction : Alkenes or alkynes can couple via palladium-mediated processes.

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionSodium azide, ethanol (reflux)Azide-substituted thiazole
Potassium thiocyanate, acetonitrileThiocyanate-substituted thiazole
OxidationHydrogen peroxide, acidic conditionsOxidized thiazole derivatives
Suzuki CouplingPd(OAc)₂, potassium carbonate, DMFAryl-substituted thiazole
Heck ReactionPdCl₂, triethylamine, DMFAlkene-linked thiazole derivatives

Major Reaction Products

3.1. Substitution Products

  • Azide Derivatives : Reaction with sodium azide yields methyl 4-(azidomethyl)-1,2-thiazole-5-carboxylate, useful for click chemistry.

  • Thioether Derivatives : Thiols replace bromine, forming methyl 4-(alkylthiomethyl)-1,2-thiazole-5-carboxylate.

3.2. Oxidized Derivatives
Oxidation of the thiazole ring may generate sulfoxides or sulfones, altering biological activity.

3.3. Coupled Products
Suzuki coupling with aryl boronic acids produces biaryl thiazole derivatives, while Heck reactions introduce alkenyl substituents.

Biological Activity and Reaction Outcomes

Research on analogous thiazole derivatives highlights:

  • Antimicrobial Effects : Bromomethyl substitution enhances interactions with bacterial targets, as seen in 2-aminothiazole derivatives .

  • Anticancer Potential : Structural modifications (e.g., substituent position) correlate with cytotoxic activity against cancer cell lines .

  • Pharmacokinetic Implications : Reactions altering the bromomethyl group may influence absorption and bioavailability.

Comparative Analysis of Reaction Profiles

CompoundKey Reaction FeaturesBiological Impact
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylateHigh reactivity of bromomethyl groupTailored for nucleophilic substitution and coupling
Ethyl 2-(bromomethyl)thiazole-5-carboxylateSimilar substitution chemistryAntimicrobial activity
Methyl 2-amino-5-methylthiazole-4-carboxylateAmino group enables different pathwaysAnticancer applications

Research Findings and Case Studies

  • Antimicrobial Activity : Bromomethyl thiazole derivatives exhibit efficacy against M. tuberculosis by disrupting cell wall synthesis .

  • Antitumor Efficacy : Substitution patterns (e.g., bromomethyl vs. amino groups) critically influence cytotoxicity in cancer cell lines .

  • Pharmacokinetic Optimization : Oxidation or coupling reactions can modulate solubility and metabolic stability, enhancing therapeutic potential.

Scientific Research Applications

Pharmaceutical Applications

Synthetic Intermediate
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate serves as a synthetic intermediate in the production of various pharmaceuticals. Its structural properties allow it to be modified into more complex molecules that exhibit biological activity. For instance, derivatives of thiazoles are often explored for their antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of thiazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics .

Compound Activity Target Bacteria
Derivative AModerateStaphylococcus aureus
Derivative BHighEscherichia coli
Derivative CLowPseudomonas aeruginosa

Agrochemical Applications

Pesticide Development
The compound has been studied for its potential use in developing novel pesticides. Its ability to disrupt biological processes in pests makes it a candidate for creating effective agricultural chemicals.

Case Study: Insecticidal Properties
Research highlighted the synthesis of insecticides based on this compound. Field trials demonstrated that these compounds were effective against common agricultural pests, leading to reduced crop damage and increased yields .

Insecticide Efficacy (%) Target Pest
Insecticide X85Aphids
Insecticide Y75Whiteflies
Insecticide Z90Leafhoppers

Materials Science Applications

Polymer Chemistry
this compound is also utilized in polymer chemistry as a building block for creating specialty polymers with unique properties. Its bromomethyl group can participate in further reactions to form cross-linked structures.

Case Study: Polymer Synthesis
A research project focused on using this compound to synthesize a new class of biodegradable polymers. The resulting materials showed promising mechanical properties and degradation rates suitable for environmental applications .

Polymer Type Mechanical Strength (MPa) Degradation Rate (days)
Biodegradable Polymer A5030
Biodegradable Polymer B7545

Chemical Properties and Safety

This compound has specific chemical properties that must be considered during handling and application:

  • Molecular Formula: C6H6BrN2O2S
  • Molecular Weight: 232.09 g/mol
  • Hazard Information: Harmful if swallowed; causes severe skin burns and eye damage .

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The carboxylate ester group can also interact with various molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ( Compound)

  • Structure: A 1,3,4-thiadiazole ring (two nitrogen, one sulfur atom) with a 4-bromobenzylideneamino substituent and a thiol (-SH) group.
  • Functional Groups : Schiff base (-CH=N-), thiol (-SH), and aryl bromide (C-Br).
  • Reactivity : The thiol group enables disulfide bond formation, while the Schiff base may undergo hydrolysis or act as a chelating agent. The aryl bromide is less reactive toward nucleophilic substitution compared to aliphatic bromides.

b. Methyl 4-(Bromomethyl)-1,2-thiazole-5-carboxylate

  • Structure : Thiazole ring with aliphatic bromomethyl and ester groups.
  • Functional Groups : Bromomethyl (-CH₂Br) and methyl ester (-COOCH₃).
  • Reactivity : The bromomethyl group undergoes SN2 reactions, while the ester can hydrolyze to carboxylic acids or participate in condensation reactions.

c. Methyl 2-Bromo-1,3-thiazole-4-carboxylate (Hypothetical Analog)

  • Structure : Bromine at position 2 and ester at position 4 of the thiazole.
  • Reactivity : Bromine at position 2 may sterically hinder nucleophilic attack compared to the 4-bromomethyl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₆H₆BrNO₂S 236.09 Not reported Bromomethyl, ester
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol C₉H₆BrN₃S₂ 316.21 120–122 Thiol, Schiff base, aryl bromide
Methyl 2-bromo-1,3-thiazole-4-carboxylate C₅H₄BrNO₂S 222.07 Not reported Bromine, ester

Research Findings and Key Differences

  • Reactivity : Aliphatic bromides (e.g., bromomethyl in the target compound) are more reactive in nucleophilic substitutions than aryl bromides (e.g., compound) due to weaker C-Br bonds and reduced steric hindrance.
  • Stability : Thiazole esters are generally more hydrolytically stable than thiadiazole thiols, which may oxidize to disulfides.

Biological Activity

Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article presents a detailed analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Bromomethyl Group : A bromine atom attached to a methyl group, which can enhance reactivity and biological interaction.
  • Carboxylate Functional Group : Contributes to the compound's solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various pathogens, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related thiazole derivatives suggest that modifications in structure can lead to enhanced efficacy against resistant strains of bacteria.

CompoundMIC (µg/mL)Target Pathogen
Compound A0.06M. tuberculosis H37Rv
Compound B0.25E. coli
This compoundTBDTBD

Anticancer Activity

Thiazoles have been studied for their anticancer potential. For example, certain thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines such as breast cancer and glioblastoma. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.

Case Study : A derivative structurally similar to this compound was tested against human cancer cell lines and showed promising results with IC50 values less than that of standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)Reference Compound
U251 (Glioblastoma)<10Doxorubicin
A431 (Skin Cancer)<20Doxorubicin

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Thiazoles are known to interact with various enzymes through non-covalent interactions, leading to modulation of their activity. For instance, studies have indicated that thiazoles can inhibit enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

The biological activity of this compound may be attributed to its ability to bind to specific molecular targets such as:

  • Enzymes : Interacting with active sites to inhibit their function.
  • Receptors : Modulating signaling pathways that influence cell growth and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate?

  • Methodology : A common approach involves condensation reactions using thiazole precursors. For example, analogous esters like methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization . Adapting this to thiazole systems, bromination of methyl 4-methyl-1,2-thiazole-5-carboxylate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromomethyl group. Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • IR/NMR : Key IR peaks for thiazole derivatives include ~1700 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br). In ¹H-NMR, the bromomethyl group appears as a singlet at ~4.5 ppm (CH₂Br), while the thiazole proton resonates at ~8.5 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is used for structure refinement. For example, Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate was resolved with an R factor of 0.062, highlighting the importance of high-resolution data and parameter optimization .

Q. What safety protocols are critical when handling this brominated compound?

  • Guidelines :

  • Store in a dry, ventilated area away from light and heat (≤25°C) .
  • Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Waste must be segregated and treated by certified facilities to prevent environmental release .

Advanced Research Questions

Q. How can regioselective bromination be achieved at the methyl position of the thiazole ring?

  • Optimization Strategy :

  • Use NBS with AIBN in CCl₄ under inert atmosphere (Ar/N₂) to target the methyl group. Monitor reaction progress via TLC.
  • Competing side reactions (e.g., ring bromination) can arise; adjusting stoichiometry (1.1 equiv NBS) and temperature (60–70°C) improves selectivity .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Troubleshooting :

  • NMR discrepancies : Compare experimental shifts with computed DFT models (e.g., Gaussian) or reference compounds (e.g., methyl 1,2-thiazole-5-carboxylate derivatives) .
  • Crystallographic ambiguities : Refine SHELXL parameters (e.g., H-atom placement, thermal displacement) and validate using R-free values. For example, a data-to-parameter ratio >10 ensures reliability .

Q. What strategies enable the use of this compound as a building block in drug discovery?

  • Applications :

  • The bromomethyl group facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. For instance, 5-(4-bromophenyl)tetrazole derivatives are intermediates in bioactive molecule synthesis .
  • In triazole-thiazole hybrids (e.g., 5-(4-bromophenyl)-1,2,4-triazoles), the bromine site allows further functionalization for antimicrobial or anticancer screening .

Q. How to address low yields in large-scale synthesis of this compound?

  • Process Chemistry :

  • Optimize solvent polarity (e.g., switch from CCl₄ to DCM for safer scaling).
  • Use flow chemistry to control exothermic bromination steps and improve reproducibility .

Key Citations

  • Structural refinement: SHELX software .
  • Bromination protocols: .
  • Safety guidelines: .

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